Cas no 1644256-34-7 (Tert-butyl 1-(azidomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate)
![Tert-butyl 1-(azidomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate structure](https://ja.kuujia.com/scimg/cas/1644256-34-7x500.png)
Tert-butyl 1-(azidomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-763680
- tert-butyl 1-(azidomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
- SCHEMBL18116200
- 1644256-34-7
- SCHEMBL16391807
- Tert-butyl 1-(azidomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
-
- インチ: 1S/C12H20N4O2/c1-11(2,3)18-10(17)16-9-4-6-12(16,7-5-9)8-14-15-13/h9H,4-8H2,1-3H3
- InChIKey: QFIMOVMRPKFINO-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N1C2CCC1(CN=[N+]=[N-])CC2)=O
計算された属性
- せいみつぶんしりょう: 252.15862589g/mol
- どういたいしつりょう: 252.15862589g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 387
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 43.9Ų
Tert-butyl 1-(azidomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-763680-0.5g |
tert-butyl 1-(azidomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate |
1644256-34-7 | 95% | 0.5g |
$891.0 | 2024-05-22 | |
Enamine | EN300-763680-0.25g |
tert-butyl 1-(azidomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate |
1644256-34-7 | 95% | 0.25g |
$855.0 | 2024-05-22 | |
Enamine | EN300-763680-0.1g |
tert-butyl 1-(azidomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate |
1644256-34-7 | 95% | 0.1g |
$817.0 | 2024-05-22 | |
Enamine | EN300-763680-1.0g |
tert-butyl 1-(azidomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate |
1644256-34-7 | 95% | 1.0g |
$928.0 | 2024-05-22 | |
Enamine | EN300-763680-10.0g |
tert-butyl 1-(azidomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate |
1644256-34-7 | 95% | 10.0g |
$3992.0 | 2024-05-22 | |
Enamine | EN300-763680-2.5g |
tert-butyl 1-(azidomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate |
1644256-34-7 | 95% | 2.5g |
$1819.0 | 2024-05-22 | |
Enamine | EN300-763680-0.05g |
tert-butyl 1-(azidomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate |
1644256-34-7 | 95% | 0.05g |
$780.0 | 2024-05-22 | |
Enamine | EN300-763680-5.0g |
tert-butyl 1-(azidomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate |
1644256-34-7 | 95% | 5.0g |
$2692.0 | 2024-05-22 |
Tert-butyl 1-(azidomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate 関連文献
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
Tert-butyl 1-(azidomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylateに関する追加情報
Research Brief on Tert-butyl 1-(azidomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS: 1644256-34-7)
In recent years, the compound Tert-butyl 1-(azidomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS: 1644256-34-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic structure, featuring an azide functional group, serves as a versatile intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics and bioactive compounds. The unique scaffold of this compound offers potential applications in drug discovery, including the design of enzyme inhibitors, receptor modulators, and targeted delivery systems.
Recent studies have focused on the synthetic utility of Tert-butyl 1-(azidomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate in click chemistry reactions. The azide group enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry. Researchers have leveraged this property to construct diverse molecular architectures, such as peptide conjugates and small-molecule probes, which are critical for studying biological pathways and developing diagnostic tools. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the synthesis of a library of triazole-containing compounds with potent antimicrobial activity.
Another key area of investigation involves the compound's role in prodrug design. Its bicyclic framework and tert-butyloxycarbonyl (Boc) protecting group provide stability under physiological conditions while allowing controlled release of active drug molecules. A recent preclinical study highlighted its application in enhancing the bioavailability of a promising anticancer agent, where the azide moiety facilitated targeted conjugation to tumor-specific antibodies. This approach, detailed in a 2024 Nature Communications paper, showed improved therapeutic efficacy and reduced off-target effects in murine models.
From a mechanistic perspective, computational and experimental analyses have shed light on the compound's conformational dynamics and reactivity. Density functional theory (DFT) calculations, combined with nuclear magnetic resonance (NMR) spectroscopy, revealed that the 7-azabicyclo[2.2.1]heptane core adopts a rigid structure, which is advantageous for maintaining spatial orientation in molecular recognition events. These findings, reported in a 2023 ACS Omega article, provide a foundation for rational drug design using this scaffold.
Despite its promise, challenges remain in optimizing the synthetic routes for Tert-butyl 1-(azidomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate. Current protocols often involve multi-step procedures with moderate yields, prompting ongoing research into catalytic methods and flow chemistry techniques. A 2024 Advanced Synthesis & Catalysis publication introduced a streamlined approach using continuous-flow reactors, achieving higher efficiency and scalability for industrial applications.
In conclusion, Tert-butyl 1-(azidomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS: 1644256-34-7) represents a valuable building block in medicinal chemistry, with demonstrated utility in drug discovery, prodrug development, and chemical biology tools. Future research directions may explore its incorporation into more complex drug-delivery systems and its potential in emerging therapeutic areas, such as protein degradation and gene therapy. The compound's unique properties continue to inspire innovative applications, making it a focal point for interdisciplinary research efforts.
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